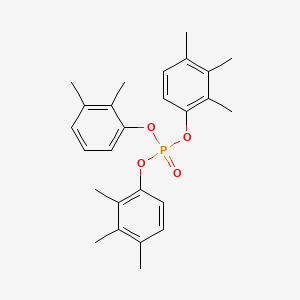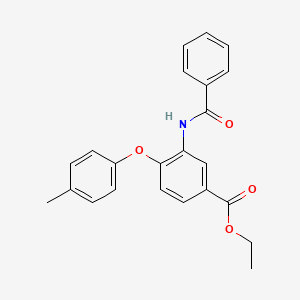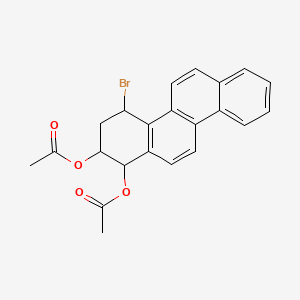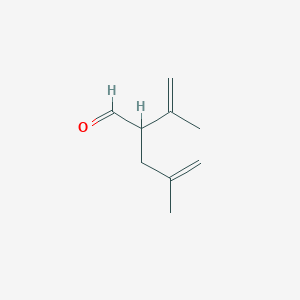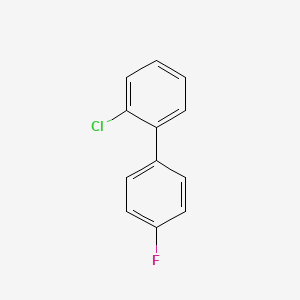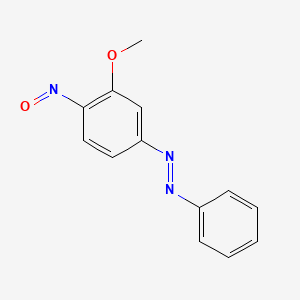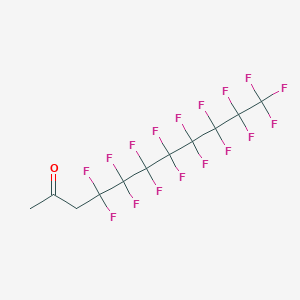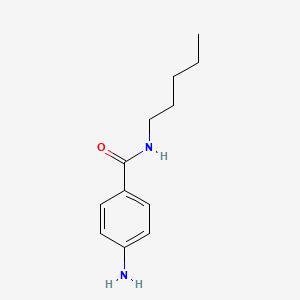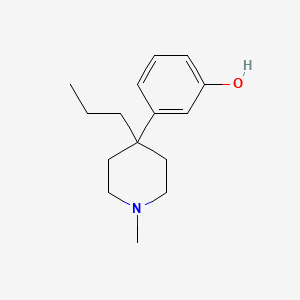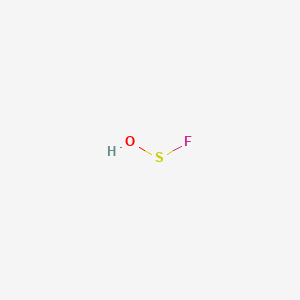![molecular formula C44H50O2 B14419091 5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol CAS No. 87383-72-0](/img/structure/B14419091.png)
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,18,23-Tetra-tert-butylbicyclo[12122]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,18,23-Tetra-tert-butylbicyclo[1212The reaction conditions typically require the use of strong bases and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It may be employed in biochemical studies to investigate interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine
Uniqueness
5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol is unique due to its complex bicyclic structure and the presence of multiple functional groups. This structural complexity provides it with distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
87383-72-0 |
|---|---|
Molekularformel |
C44H50O2 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
5,10,18,23-tetratert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaen-6,8,19,21,27-pentayne-1,14-diol |
InChI |
InChI=1S/C44H50O2/c1-39(2,3)35-21-13-14-22-36(40(4,5)6)26-19-31-44(46)32-20-28-38(42(10,11)12)24-16-15-23-37(41(7,8)9)27-18-30-43(45,33-34-44)29-17-25-35/h17-20,25-32,45-46H,1-12H3 |
InChI-Schlüssel |
VZICCBVMLFQDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2(C=CC=C(C#CC#CC(=CC=CC(C=CC=C(C#CC#C1)C(C)(C)C)(C#C2)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


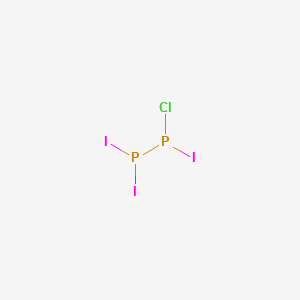
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
